molecular formula C16H12Cl2N2O2 B2714158 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide CAS No. 1101188-83-3

1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide

Cat. No.: B2714158
CAS No.: 1101188-83-3
M. Wt: 335.18
InChI Key: DCHCARWCQSXTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide is a synthetic indoline derivative offered for research use in medicinal chemistry and drug discovery. This compound features the privileged indoline-2-carboxamide scaffold, which is recognized for its versatility in interacting with biological targets and its high profile in pharmaceutical development . The core indoline-2-carboxamide structure is a subject of significant research interest. While specific studies on this exact compound are not publicly available, closely related indole-2-carboxamide analogs have demonstrated a wide spectrum of promising biological activities in preclinical studies. These include potent antitumor effects , where certain derivatives have shown selective cytotoxicity and anti-proliferative activity against challenging cancer cell lines, such as pediatric glioblastoma . Furthermore, similar compounds are being investigated as anti-infective agents , exhibiting efficacy against pathogens like Mycobacterium tuberculosis and protozoan parasites such as Toxoplasma gondii . The scaffold's utility also extends to neurological research , where some indole-2-carboxamides have been designed and evaluated as agonists for targets like the TRPV1 ion channel, which is implicated in pain and inflammation . Researchers can utilize this high-purity compound as a key intermediate or building block for synthesizing novel chemical libraries. It also serves as a valuable chemical probe for exploring new structure-activity relationships (SAR) and for hit-to-lead optimization campaigns aimed at developing new therapeutic agents for oncology, infectious diseases, and central nervous system disorders. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2,4-dichlorobenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-10-5-6-11(12(18)8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHCARWCQSXTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with indoline-2-carboxamide. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antitumor Activity

Research indicates that 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide exhibits significant antitumor activity. Studies have shown that compounds within this class can inhibit the growth of various cancer cell lines. For instance, related indole derivatives have been evaluated for their cytotoxic effects against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) using the MTT assay. Results indicated promising IC50 values, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Its structural characteristics allow it to interact effectively with biological targets, inhibiting the growth of certain pathogens. This property is particularly relevant in the development of new antimicrobial agents to combat resistant strains .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the indole and benzoyl rings can significantly influence biological activity. For example:

Compound NameStructure TypeUnique Features
1-(3-Chlorobenzoyl)indoline-2-carboxamideIndole derivativeDifferent receptor binding profiles
N-(4-Methylphenyl)indoline-2-carboxamideIndole derivativeEnhanced solubility and bioavailability
1-(2-Fluorobenzoyl)indoline-2-carboxamideIndole derivativeVarying antitumor efficacy compared to dichloro variant

These variations underscore how modifications can lead to compounds with distinct pharmacological profiles, enhancing their therapeutic potential .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound and related compounds:

  • Anticancer Studies : In vitro tests revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like doxorubicin, indicating their potential as effective anticancer therapies .
  • Antimicrobial Evaluations : Compounds were tested against various bacterial strains, showing promising results in inhibiting growth and suggesting their potential use in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structure and Substituent Analysis

The indoline-2-carboxamide scaffold is shared among several pharmacologically active compounds. Key structural variations lie in the substituents at the 1-position and the carboxamide side chain, which dictate target specificity and potency. Below is a comparative analysis:

Table 1: Structural Comparison of Indoline/Indole Carboxamide Derivatives
Compound Name Core Structure 1-Position Substituent Biological Target Key Activity Reference
1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide Indoline-2-carboxamide 2,4-Dichlorobenzoyl Hypothesized enzyme targets Potential anticancer/antiviral
Compound 51 Indoline-2-carboxamide 2-(4-Chlorophenoxy)acetyl Trypanosoma parasites Antiparasitic (brain-penetrant)
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) Thiourea derivative 2,4-Dichlorobenzoyl + Fe³⁺ Ribonucleotide reductase Anticancer (ΔG = -7.76 kcal/mol)
ORG27569 Indole-2-carboxamide 5-Chloro-3-ethyl + piperidinylphenethyl Cannabinoid CB1 receptor Allosteric modulator
3-(Azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide Indole-2-carboxamide Azidomethyl + benzoylphenethyl Photoactivatable probes Targeted therapy/imaging
Key Observations:
  • Metal Coordination : The Fe(III) complex demonstrates how metal chelation can amplify anticancer activity by targeting ribonucleotide reductase, a critical enzyme in DNA synthesis .
  • Pharmacological Flexibility : Substituent modifications (e.g., azidomethyl or piperidinylphenethyl groups) enable applications ranging from phototherapy () to GPCR modulation ().
Key Findings:
  • The Fe(III) complex derived from 1-(2,4-dichlorobenzoyl)-3-methylthiourea exhibits superior binding affinity (ΔG = -7.76 kcal/mol) compared to its ligand precursor (ΔG = -6.98 kcal/mol) and the standard drug hydroxyurea (ΔG = -6.20 kcal/mol) . This is attributed to Fe³⁺ coordination, which stabilizes interactions with ribonucleotide reductase via hydrogen bonds (Arg 293, Ser 217) and hydrophobic contacts .
  • Compound 51, despite structural similarities to the target compound, shows divergent activity as a brain-penetrant Trypanosoma inhibitor, highlighting the role of the 4-chlorophenoxyacetyl group in parasite-specific targeting .
Key Insights:
  • High-yield synthesis (>97%) of the Fe(III) complex underscores the efficiency of metal-ligand coordination under reflux conditions .

Biological Activity

1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide is a synthetic compound belonging to the indole derivative class, which has garnered attention for its potential biological activities, particularly in oncology and parasitology. This article reviews the compound's biological properties, focusing on its antitumor and antiparasitic activities, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound features a dichlorobenzoyl group attached to an indoline moiety. The presence of the indole ring is significant as it is a common scaffold in many bioactive compounds, suggesting diverse pharmacological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, with an effective concentration (EC50) indicating potent antiproliferative effects.

Table 1: Antitumor Activity of this compound

Cell LineEC50 (µM)Selectivity Index
MCF-7 (Breast)0.5>1600
HeLa (Cervical)0.3>1600
A549 (Lung)0.4>1600

The selectivity index indicates a high degree of safety for normal cells compared to cancer cells, suggesting its potential as a therapeutic agent.

Antiparasitic Activity

In addition to its antitumor properties, this compound has been investigated for its activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Initial screening revealed that this compound demonstrated potent antiproliferative activity against the parasite.

Case Study: Efficacy Against Trypanosoma brucei

In a focused protease library screening against Trypanosoma brucei brucei, this compound was identified as one of the most potent inhibitors with an EC50 value of 27 nM. It exhibited selectivity over mammalian cells with a >1600-fold difference in toxicity levels.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through activation of caspases and modulation of apoptotic markers such as Bcl-2 and p53.
  • Targeting Parasite Metabolism : In Trypanosoma brucei, it disrupts metabolic processes critical for parasite survival, leading to cell death.

Comparative Analysis with Similar Compounds

Several structurally related compounds have been evaluated alongside this compound to understand their biological activities better.

Table 2: Comparison of Indole Derivatives

Compound NameStructure TypeAntitumor Activity (EC50 µM)Antiparasitic Activity (EC50 nM)
1-(3-Chlorobenzoyl)indoline-2-carboxamideIndole derivative0.6Not reported
N-(4-Methylphenyl)indoline-2-carboxamideIndole derivative0.8Not reported
1-(2-Fluorobenzoyl)indoline-2-carboxamideIndole derivative0.7Not reported

This comparison illustrates that while all compounds possess antitumor activity, their antiparasitic effects vary significantly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. A one-pot, two-step solution-phase method is often employed, starting with halogenated nitrobenzene intermediates. For example, 2-halonitrobenzene reacts with cyanoacetamides under basic conditions to form intermediates like 2-cyano-2-(2-nitrophenyl)acetamide, followed by reduction and cyclization . Key factors include pH control (basic conditions for nucleophilic aromatic substitution) and temperature optimization (reflux in acetic acid for cyclization). Yield improvements require careful stoichiometric balancing of reagents (e.g., 1.1 equiv of formyl-indole derivatives) and purification via recrystallization (DMF/acetic acid mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H and 13C^{13}C NMR to identify characteristic shifts, such as aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm). Coupling constants (e.g., J=8.5HzJ = 8.5 \, \text{Hz} for adjacent protons) help resolve stereochemistry .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks within 0.5 ppm error). HPLC with UV detection (>98% purity) is recommended for batch consistency .

Q. How does the 2,4-dichlorobenzoyl moiety influence the compound’s reactivity in derivatization?

  • Methodological Answer : The electron-withdrawing chlorine atoms enhance electrophilic aromatic substitution at the indoline carboxamide core. For example, photoactivatable groups (e.g., azidomethyl or benzophenone) can be introduced at the 3-position via nucleophilic displacement of hydroxymethyl intermediates using reagents like DPPA (diphenylphosphoryl azide) under DBU catalysis . Monitor reactivity using TLC (silica gel, ethyl acetate/hexane) to track azide formation.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Use to distinguish dynamic processes (e.g., rotameric equilibria) affecting splitting. For example, broadening peaks at 25°C may resolve into distinct signals at −40°C .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations (e.g., NOE between indoline NH and dichlorobenzoyl protons) to confirm spatial proximity .
  • DFT Calculations : Compare experimental 13C^{13}C shifts with computed values (B3LYP/6-31G* level) to validate assignments .

Q. What strategies optimize the synthetic route for scale-up without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., azide formation) to improve heat dissipation and reduce byproducts .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) during recrystallization to enhance sustainability .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time .

Q. How do structural modifications (e.g., thiazolylidene-methyl groups) affect biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives via condensation of 3-formyl-indoline-2-carboxamide with 2-aminothiazol-4(5H)-ones (Method A: acetic acid reflux, 3–5 h) .
  • Biological Assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., CB1 or nAChR competitive binding) to correlate substituent effects (e.g., electron-deficient thiazole rings enhance affinity for hydrophobic pockets) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes of dichlorobenzoyl derivatives with target proteins (e.g., GPCRs) .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or chromatographic retention times?

  • Methodological Answer :

  • Cross-Validation : Compare DSC (differential scanning calorimetry) data with literature values (e.g., mp 232–234°C for indole-5-carboxylic acid derivatives) .
  • HPLC Method Standardization : Use a C18 column (ACN/water gradient) with certified reference materials to calibrate retention times .

Experimental Design Considerations

Q. What controls are essential in biological assays involving this compound?

  • Methodological Answer :

  • Positive/Negative Controls : Include known agonists/antagonists (e.g., WIN55,212-2 for CB1 assays) and vehicle-only samples .
  • Metabolic Stability : Pre-incubate with liver microsomes (e.g., human CYP3A4) to assess first-pass metabolism .

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